Cas no 78915-52-3 (Methyl 4-(isocyanatomethyl)benzoate)

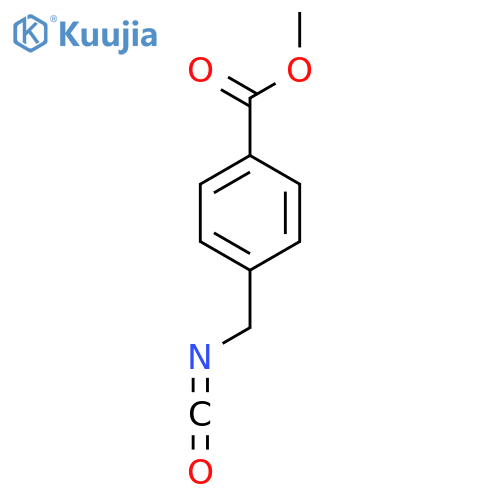

78915-52-3 structure

商品名:Methyl 4-(isocyanatomethyl)benzoate

CAS番号:78915-52-3

MF:C10H9NO3

メガワット:191.183362722397

MDL:MFCD06740496

CID:4659086

PubChem ID:19066037

Methyl 4-(isocyanatomethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(isocyanatomethyl)benzoate

- Methyl 4-(isocyanatomethyl)benzoate

-

- MDL: MFCD06740496

- インチ: 1S/C10H9NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5H,6H2,1H3

- InChIKey: LZZCJAKMNAEAGY-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC(CN=C=O)=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 238

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 55.7

Methyl 4-(isocyanatomethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269868-0.1g |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95.0% | 0.1g |

$317.0 | 2025-03-20 | |

| Enamine | EN300-269868-10.0g |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95.0% | 10.0g |

$3929.0 | 2025-03-20 | |

| Enamine | EN300-269868-0.25g |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95.0% | 0.25g |

$452.0 | 2025-03-20 | |

| Chemenu | CM465426-100mg |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95%+ | 100mg |

$362 | 2023-03-01 | |

| Chemenu | CM465426-250mg |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95%+ | 250mg |

$504 | 2023-03-01 | |

| Enamine | EN300-269868-1g |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95% | 1g |

$914.0 | 2023-09-11 | |

| Aaron | AR01B3BB-250mg |

Methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95% | 250mg |

$647.00 | 2025-02-09 | |

| Aaron | AR01B3BB-10g |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95% | 10g |

$5428.00 | 2023-12-14 | |

| Enamine | EN300-269868-10g |

methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95% | 10g |

$3929.0 | 2023-09-11 | |

| 1PlusChem | 1P01B32Z-100mg |

Methyl 4-(isocyanatomethyl)benzoate |

78915-52-3 | 95% | 100mg |

$388.00 | 2025-03-19 |

Methyl 4-(isocyanatomethyl)benzoate 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

78915-52-3 (Methyl 4-(isocyanatomethyl)benzoate) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78915-52-3)Methyl 4-(isocyanatomethyl)benzoate

清らかである:99%

はかる:1g

価格 ($):796.0